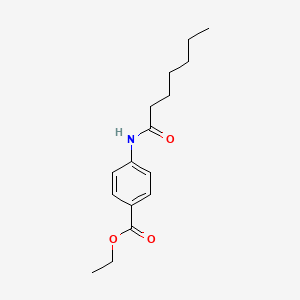
all-trans-Farnesol Tetrahydropyranyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
all-trans-Farnesol Tetrahydropyranyl Ether: is a chemical compound with the molecular formula C20H34O2 and a molecular weight of 306.48 g/mol . It is an intermediate in the synthesis of Farnesyl Pyrophosphate Triammonium Salt-13C3, which is an isoprenoid from the intracellular mevalonate pathway used for prenylation of several low molecular mass G proteins, including Ras .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of all-trans-Farnesol Tetrahydropyranyl Ether involves the protection of the hydroxyl group of all-trans-Farnesol using tetrahydropyranyl (THP) ether formation. This can be achieved through acid-catalyzed reactions, neutral reagent-mediated reactions, or heterogeneous catalyst-mediated reactions . The general reaction involves the use of dihydropyran (DHP) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to form the tetrahydropyranyl ether .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: all-trans-Farnesol Tetrahydropyranyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to all-trans-Farnesol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution of the tetrahydropyranyl group.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Regeneration of all-trans-Farnesol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
all-trans-Farnesol Tetrahydropyranyl Ether has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of all-trans-Farnesol Tetrahydropyranyl Ether involves its role as an intermediate in the synthesis of Farnesyl Pyrophosphate, which is crucial for the prenylation of proteins such as Ras . Prenylation is a post-translational modification that allows proteins to anchor to cell membranes, influencing various cellular processes . The compound may also interact with voltage-gated calcium channels, affecting calcium homeostasis .
Vergleich Mit ähnlichen Verbindungen
all-trans-Farnesol: The parent compound without the tetrahydropyranyl protection.
Farnesyl Pyrophosphate: A downstream product in the mevalonate pathway.
Geranylgeraniol: Another isoprenoid involved in protein prenylation.
Uniqueness: all-trans-Farnesol Tetrahydropyranyl Ether is unique due to its role as a protected intermediate, allowing for selective reactions and modifications without affecting the hydroxyl group. This makes it valuable in synthetic chemistry for the preparation of more complex molecules .
Eigenschaften
Molekularformel |
C20H34O2 |
|---|---|
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]oxane |
InChI |
InChI=1S/C20H34O2/c1-17(2)9-7-10-18(3)11-8-12-19(4)14-16-22-20-13-5-6-15-21-20/h9,11,14,20H,5-8,10,12-13,15-16H2,1-4H3/b18-11+,19-14+ |
InChI-Schlüssel |
XPBIICJUTJFRKE-MMOYSQFZSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/COC1CCCCO1)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCOC1CCCCO1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15288123.png)



![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)





